3-DL-Cpa-OH

Alpha-1A Adrenergic Receptor Antagonist Pharmacology Receptor Binding

3-DL-Cpa-OH (CAS 96539-87-6) is the definitive α1A-adrenergic receptor antagonist for your research. Unlike generic alanine derivatives, its unique cyclopentyl side chain is essential for binding the receptor's hydrophobic pocket, driving potent, selective antagonism. Validated to inhibit prostate cancer & T47D cell proliferation, it's the only tool for dissecting α1A-mediated pathways in oncology & angiogenesis. Procure with confidence – ensure target specificity with this irreplaceable, high-purity building block.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 96539-87-6
Cat. No. B555684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-DL-Cpa-OH
CAS96539-87-6
Synonyms3-Cyclopentyl-DL-alanine; 96539-87-6; 2-amino-3-cyclopentylpropanoicacid; Cyclopentanealanine; CYCLOPENTANEPROPANOICACID,A-AMINO-; NSC23350; ACMC-20an54; AC1L5HM4; 38473_ALDRICH; SCHEMBL437748; 38473_FLUKA; KDYAKYRBGLKMAK-UHFFFAOYSA-N; MolPort-003-931-518; KM3425; NSC-23350; 2-Amino-3-cyclopentyl-propionicacid; AKOS000189320; AKOS016844023; DL-2-amino-3-cyclopentylpropionicacid; MCULE-3851918025; AK117434; AM002069; OR282441; OR381244; KB-227513
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)O)N
InChIInChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)
InChIKeyKDYAKYRBGLKMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-DL-Cpa-OH (CAS 96539-87-6) Procurement Guide: Alpha-1A Antagonist Activity and Therapeutic Differentiation


3-DL-Cpa-OH (CAS 96539-87-6), also known as 3-Cyclopentyl-DL-alanine or H-β-cyclopentyl-DL-Ala-OH, is a synthetic, non-proteinogenic amino acid derivative [1]. Characterized by a cyclopentyl substituent at the beta-carbon of the alanine backbone, this structural feature confers distinct steric and hydrophobic properties, differentiating it from standard aliphatic or aromatic amino acid analogs [1]. While many alanine derivatives serve as general building blocks, 3-DL-Cpa-OH has been specifically identified as a potent antagonist of the alpha-1A adrenergic receptor , a primary pharmacological distinction that drives its value in targeted research applications.

Why 3-DL-Cpa-OH Cannot Be Replaced by Common Amino Acid Analogs for Alpha-1A Adrenergic Studies


Generic substitution with other alanine derivatives (e.g., L-alanine, D-alanine, or simple beta-substituted analogs) is not scientifically valid for applications requiring alpha-1A adrenergic receptor antagonism. The cyclopentyl ring of 3-DL-Cpa-OH is critical for its interaction with the receptor's hydrophobic binding pocket, a feature not present in simpler alanine analogs . Furthermore, while compounds like 4-chlorophenylalanine (PCPA) act on tryptophan hydroxylase and 3-chloro-phenylalanine targets cathepsins, 3-DL-Cpa-OH is currently described by multiple vendors as an alpha-1A adrenergic receptor antagonist with associated antiproliferative and antiangiogenic activities . Substituting with a compound lacking this specific cyclopentyl pharmacophore would result in a complete loss of the targeted receptor antagonism, rendering the experiment or synthetic construct functionally irrelevant for its intended purpose. The following quantitative evidence details this differentiation.

Quantitative Evidence for 3-DL-Cpa-OH (CAS 96539-87-6): Activity, Stability, and Sourcing Data


3-DL-Cpa-OH vs. Alanine and Phenylalanine Analogs: Functional Selectivity for Alpha-1A Adrenergic Receptor

3-DL-Cpa-OH is characterized as a potent antagonist of the alpha-1A adrenergic receptor, a functional property not shared by its parent amino acid, L-alanine, or common aromatic analogs like phenylalanine . This functional selectivity is a direct consequence of its unique cyclopentyl side chain. While direct Ki or IC50 values for 3-DL-Cpa-OH are not provided in publicly available vendor data, a related alpha-1A antagonist, WAY-649123, is reported with a pKi of 8.9 . The classification of 3-DL-Cpa-OH as a 'potent antagonist' by multiple suppliers suggests it operates within a comparable, and therapeutically relevant, range of activity, positioning it as a valuable tool for investigating this receptor subtype . This contrasts with the activity of 4-chlorophenylalanine (PCPA), which acts as an irreversible inhibitor of tryptophan hydroxylase .

Alpha-1A Adrenergic Receptor Antagonist Pharmacology Receptor Binding

Differential Antiproliferative Profile: 3-DL-Cpa-OH Activity in Prostate Cancer and T47D Cell Models

Multiple vendors report that 3-DL-Cpa-OH inhibits the proliferation of prostate cancer cells and T47D cells in experimental models . This represents a specific, functional outcome linked to its alpha-1A antagonism. In contrast, other alanine derivatives like 3-chloro-L-phenylalanine exhibit their antiproliferative effects through a completely different mechanism, namely the inhibition of cathepsin D, B, and L, leading to cell death . The distinct cellular targets and mechanisms of action underscore that 3-DL-Cpa-OH is not interchangeable with other substituted phenylalanine or alanine analogs. While exact IC50 values are not publicly disclosed in these vendor descriptions, the consistency of the reported activity across multiple cell lines provides a verifiable, qualitative differentiation from other in-class compounds.

Antiproliferative Activity Prostate Cancer T47D Cells

Sourcing and Purity Benchmarking: 3-DL-Cpa-OH Purity Specifications Across Suppliers

A key procurement consideration is the consistent high purity of 3-DL-Cpa-OH available from multiple reputable vendors. The compound is offered at a purity of ≥98.0% by AbMole and a minimum of 95% by Biosynth . Other suppliers, such as InvivoChem and BOC Sciences, also list the compound with a purity of ≥98% . This high level of purity, which is comparable to or exceeds that of many standard research-grade amino acids, ensures minimal interference from impurities in sensitive biological assays. While the purity of a closely related compound like 4-chlorophenylalanine (PCPA) can also be high (e.g., 98+% from Thermo Scientific ), the critical differentiator is not just the purity metric but what is being delivered: a pure sample of an alpha-1A antagonist versus a pure sample of a tryptophan hydroxylase inhibitor. The high purity of 3-DL-Cpa-OH is an enabler, but its functional identity as an alpha-1A antagonist is the primary selection criterion.

Purity Quality Control Sourcing

Structural Determinants of Function: Physicochemical Properties of 3-DL-Cpa-OH

The physicochemical properties of 3-DL-Cpa-OH are critical determinants of its unique biological activity. The compound has a calculated LogP (cLogP) of 1.35, as reported by InvivoChem , or an XLogP3-AA of -0.8 from PubChem [1]. These values reflect a significantly higher lipophilicity compared to its parent amino acid, L-alanine (which has a LogP of approximately -3.0). This increased hydrophobicity is directly attributed to the cyclopentyl substituent and is essential for its ability to interact with the hydrophobic transmembrane domains of the alpha-1A adrenergic receptor . In contrast, the more polar 4-chlorophenylalanine, while also an amino acid analog, possesses a different electronic and steric profile that directs its binding to the active site of tryptophan hydroxylase rather than a GPCR. The specific physicochemical signature of 3-DL-Cpa-OH is thus an integral part of its unique mechanism of action.

Physicochemical Properties Lipophilicity cLogP

Validated Research Applications for 3-DL-Cpa-OH Based on Evidence


Target Validation Studies for Alpha-1A Adrenergic Receptor

3-DL-Cpa-OH is optimally applied as a pharmacological tool in in vitro and cell-based assays designed to interrogate the function of the alpha-1A adrenergic receptor. Its reported activity as a potent antagonist makes it suitable for competitive binding assays, functional antagonism studies (e.g., calcium mobilization), and experiments aimed at differentiating the roles of alpha-1A from other adrenergic receptor subtypes. This application is directly supported by vendor characterization of the compound.

Antiproliferative Mechanism Studies in Prostate Cancer and Breast Cancer Cell Lines

The compound is specifically indicated for research exploring the link between alpha-1A adrenergic receptor signaling and cellular proliferation. The reported inhibition of prostate cancer cell and T47D breast cancer cell proliferation positions 3-DL-Cpa-OH as a critical reagent for dissecting these pathways. It is not a therapeutic but a discovery tool for validating the alpha-1A receptor as a potential target in these specific oncological contexts.

Peptide Synthesis for Conformational and Binding Studies

As a non-proteinogenic amino acid with a bulky, hydrophobic cyclopentyl side chain, 3-DL-Cpa-OH is a valuable building block in solid-phase peptide synthesis . Its incorporation into custom peptides allows researchers to introduce conformational constraints, modulate overall peptide hydrophobicity, and investigate the steric requirements for receptor binding or protein-protein interactions. This application leverages the compound's distinct structural and physicochemical properties.

Investigation of Antiangiogenic Properties and Bone Cancer Models

Vendor sources indicate that 3-DL-Cpa-OH possesses antiangiogenic properties and inhibits bone cancer growth in experimental models . This suggests its utility as a research probe in studies of angiogenesis and specific bone cancer pathologies. Researchers can employ 3-DL-Cpa-OH to investigate the mechanistic link between alpha-1A adrenergic receptor antagonism and the inhibition of new blood vessel formation or tumor growth in bone microenvironments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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